molecular formula C8H7ClFNO2 B13047055 2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid

2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid

Cat. No.: B13047055
M. Wt: 203.60 g/mol
InChI Key: FXMRKRQYYDWSHP-UHFFFAOYSA-N
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Description

Tautomerism

The compound exists in equilibrium between neutral and zwitterionic forms, depending on the environment. In aqueous solutions, the zwitterion predominates due to proton transfer from the carboxylic acid to the amino group. Solid-state infrared (IR) spectra of related compounds show absorption bands at 1580–1620 cm⁻¹, characteristic of carboxylate (COO⁻) stretching, supporting zwitterionic stabilization.

Stereochemistry

The chiral center at C2 generates two enantiomers: (R)-2-amino-2-(2-chloro-5-fluorophenyl)acetic acid and (S)-2-amino-2-(2-chloro-5-fluorophenyl)acetic acid . The (S)-enantiomer’s hydrochloride salt (CAS 2708341-24-4) has been synthesized and characterized, confirming the feasibility of enantiomeric resolution.

Chiral Resolution Methods :

  • Chromatographic Separation : Chiral stationary phases in high-performance liquid chromatography (HPLC) can resolve enantiomers based on differential interactions with the phenyl ring substituents.
  • Crystallization with Resolving Agents : Diastereomeric salt formation using chiral bases like brucine or cinchonidine enables enantiomer purification.

Table 3: Stereochemical Data

Property (S)-Enantiomer (R)-Enantiomer
Specific Rotation [α]D²⁵ +34.2° (c = 1, H₂O) -34.2° (c = 1, H₂O)
Melting Point 225–227°C (decomp.) 225–227°C (decomp.)

The racemic mixture’s biological activity, as inferred from related calcium channel inhibitors, underscores the importance of stereochemical purity in pharmacological applications.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

2-amino-2-(2-chloro-5-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7ClFNO2/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

FXMRKRQYYDWSHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

Direct Condensation of 2-Chloro-5-fluorobenzaldehyde with Glycine

One common laboratory synthesis involves the reaction of 2-chloro-5-fluorobenzaldehyde with glycine under catalytic conditions. This route converts the aldehyde group into the corresponding amino acid by forming the alpha-amino acid structure.

  • Reaction Conditions: Mild temperatures, aqueous or mixed solvent systems, and catalysts that facilitate the condensation and subsequent amination.
  • Advantages: Straightforward, uses commercially available starting materials.
  • Limitations: Requires control of reaction conditions to prevent side reactions and optimize yield.

Diazotization and Subsequent Hydrolysis of Substituted Anilines (Phenylacetic Acid Synthesis)

A more industrially scalable approach involves multi-step synthesis starting from substituted anilines, such as 2-chloro-5-fluoroaniline derivatives. This method includes:

  • Step 1: Diazotization and Vinylidene Chloride Addition
    • The substituted aniline is diazotized using sodium nitrite in an acidic medium at low temperature.
    • Vinylidene chloride is added in the presence of phase transfer catalysts (e.g., tetrabutylammonium salts) and copper catalysts to form trichloroethyl-substituted intermediates.
  • Step 2: Hydrolysis and Acidic Workup
    • The trichloroethyl intermediate undergoes hydrolysis under acidic conditions to yield the substituted phenylacetic acid.
  • Step 3: Amination
    • The alpha position is aminated to introduce the amino group, completing the formation of this compound.

This method is supported by analogous procedures for fluoro- and chloro-substituted phenylacetic acids and allows for high purity and yield after recrystallization.

Catalytic and Phase Transfer Catalysis Enhancements

The use of phase transfer catalysts (PTCs) such as tetrabutylammonium chloride and copper-based catalysts enhances the diazotization and vinylidene chloride addition step by improving reaction rates and selectivity. These catalysts facilitate the transfer of ionic reactants between aqueous and organic phases, which is critical for the formation of the trichloroethyl intermediates.

Industrial Production Considerations

  • Scale-Up: The diazotization-vinylidene chloride route is favored industrially because it uses relatively inexpensive raw materials and allows for process optimization.
  • Purification: Crystallization from solvents like toluene is commonly employed to achieve high purity (>99% by HPLC).
  • Environmental and Safety Aspects: The use of low-toxicity reagents, recyclable solvents, and mild reaction conditions reduces environmental impact and equipment corrosion.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Diazotization Sodium nitrite, HCl, 2-chloro-5-fluoroaniline -5 to 5 2 - Low temperature to control diazonium salt formation
Vinylidene chloride addition Vinylidene chloride, phase transfer catalyst, Cu catalyst -5 to 5 2 - Organic/aqueous biphasic system
Hydrolysis 25% HCl 65 to 95 8 85+ Acidic hydrolysis of intermediate
Amination Ammonia or ammonium hydroxide (industrial scale) Elevated temp. Several - Converts phenylacetic acid to amino acid derivative
Recrystallization Toluene Ambient - - Purification step for high purity

Summary Table of Preparation Methods

Method Starting Material(s) Key Steps Advantages Disadvantages
Condensation with Glycine 2-Chloro-5-fluorobenzaldehyde, glycine Aldehyde condensation to amino acid Simple, direct May have lower yields, side reactions
Diazotization-Vinylidene Route 2-Chloro-5-fluoroaniline, vinylidene chloride Diazotization, vinylidene chloride addition, hydrolysis, amination Scalable, high purity, industrially viable Multi-step, requires careful control
Catalytic Phase Transfer Same as above Use of PTC and copper catalysts to improve yield and selectivity Enhanced reaction efficiency Catalyst cost and removal

Research Findings and Optimization

  • The diazotization-vinylidene chloride method yields high purity products (>99% by HPLC) after recrystallization.
  • Phase transfer catalysts significantly improve reaction kinetics and product yields.
  • Reaction temperature control during diazotization is critical to prevent decomposition of diazonium salts.
  • Use of recyclable solvents and low-toxicity reagents aligns with green chemistry principles.
  • The overall yield of the multi-step process can exceed 85%, making it economically feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group results in the corresponding alcohol.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H8ClFNO2 and a molecular weight of approximately 203.60 g/mol. Its structure features an amino group, which enhances its reactivity and potential biological activity, alongside chloro and fluorine substituents that contribute to its lipophilicity and receptor binding affinity .

Pharmaceutical Development

  • Intermediate in Drug Synthesis :
    • This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents targeting neurological disorders .
  • Neurotransmitter Interaction Studies :
    • Preliminary studies indicate that this compound may interact with neurotransmitter systems, particularly glutamate and GABA receptors. This suggests its potential as a modulator of synaptic transmission, which is crucial for treating conditions such as anxiety, depression, and epilepsy .
  • Bioavailability Enhancement :
    • The presence of fluorine and chlorine atoms enhances the compound's bioavailability, making it a promising candidate for drug formulation in therapeutic applications.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on synaptic transmission in animal models. Results indicated significant modulation of neurotransmitter release, suggesting its utility in developing treatments for neurodegenerative diseases.

Case Study 2: Synthesis of Novel Compounds

Research focused on synthesizing derivatives of this compound revealed its potential as a scaffold for creating new pharmacological agents. These derivatives exhibited varying degrees of activity against specific biological targets, highlighting the compound's versatility in drug design.

Potential Applications in Other Fields

  • Agricultural Chemistry :
    • Due to its structural similarities to other biologically active compounds, there is potential for exploring its use as an agrochemical agent or pesticide intermediate .
  • Cosmetic Formulations :
    • The compound's properties may allow it to be incorporated into cosmetic formulations aimed at enhancing skin health or addressing dermatological conditions, although this area requires further research .

Mechanism of Action

The mechanism by which 2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The presence of the amino and carboxylic acid groups allows the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

2-Amino-2-(3-fluorophenyl)acetic Acid Hydrochloride (CAS 1137474-81-7)

  • Structural Difference : Fluorine at the 3-position of the phenyl ring vs. 2-chloro-5-fluoro substitution.

2-Amino-2-(4-chlorophenyl)acetic Acid (CAS 6212-33-5)

  • Structural Difference : Single chlorine at the 4-position vs. 2-chloro-5-fluoro substitution.
  • Impact : The lack of fluorine and positional isomerism may reduce dipole interactions and metabolic stability. Literature indicates its use in medicinal chemistry for synthesizing anticonvulsant and anti-inflammatory agents .

(2-Chloro-5-fluorophenyl)(difluoro)acetic Acid

  • Structural Difference: Difluoro substitution at the alpha position instead of an amino group.
  • Impact : Increased acidity due to electron-withdrawing fluorine atoms, altering reactivity in esterification or amidation reactions. This compound may serve as a precursor for agrochemicals or pharmaceuticals .

Isoxazole-Containing Analogs

Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic Acid)

  • Structural Difference : Isoxazole ring replaces the phenyl group.
  • Pharmacological Activity : Acts as a potent agonist of glutamate and metabotropic GABA receptors, inducing neurotoxic effects. Unlike the target compound, ibotenic acid’s heterocyclic ring enables specific interactions with CNS receptors .

3-Bromo-Acivicin Derivatives (e.g., 1b, 1c, 1d)

  • Structural Difference : Brominated dihydroisoxazole ring instead of a phenyl group.
  • Impact : These derivatives exhibit stereochemistry-dependent activity, inhibiting enzymes like γ-glutamyl transpeptidase. The target compound’s phenyl group may confer distinct selectivity profiles .

Collagenase Inhibitors

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid

  • Structural Difference : Dichlorobenzyl side chain and alkyne group vs. phenylacetic acid backbone.
  • Pharmacological Activity : Inhibits collagenase with IC₅₀ = 1.48 mM. Docking studies reveal hydrogen bonding with Gln215 and π–π interactions with Tyr201. The target compound’s chlorine and fluorine may similarly enhance binding to hydrophobic enzyme pockets .

Comparative Data Table

Compound Name Structural Features Key Pharmacological/Physicochemical Data Reference
2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid 2-Cl, 5-F phenyl; α-amino acetic acid N/A (Theoretical affinity inferred from analogs)
Ibotenic acid Isoxazole ring; α-amino acetic acid GABA/glutamate receptor agonist
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Dichlorobenzyl; alkyne side chain Collagenase IC₅₀ = 1.48 mM; ΔG = -6.4 kcal/mol
2-Amino-2-(3-fluorophenyl)acetic acid HCl 3-F phenyl; α-amino acetic acid Intermediate in drug synthesis
(2-Chloro-5-fluorophenyl)(difluoro)acetic acid 2-Cl, 5-F phenyl; difluoro acetic acid High acidity; precursor for agrochemicals

Biological Activity

2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid, also known as a halogenated amino acid derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth look at its biological properties, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₈ClFNO₂
  • Molecular Weight : Approximately 240.06 g/mol
  • Structure : The compound features an amino group, a chloro substituent, and a fluorine atom on the aromatic ring, which are crucial for its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the field of pharmacology. Its unique structure enhances its lipophilicity, potentially improving bioavailability and receptor binding affinity. Key areas of biological activity include:

  • Neurotransmitter Receptor Modulation :
    • Preliminary studies suggest that this compound may interact with glutamate and GABA receptors, which are vital for synaptic transmission and neurological functions.
    • The compound's ability to modulate these receptors indicates potential applications in treating neurological disorders such as anxiety and depression.
  • Enzyme Inhibition :
    • Similar compounds have shown promise as enzyme inhibitors, influencing various biochemical pathways. The presence of halogen atoms in the structure enhances binding affinity to specific targets.

Case Studies

  • Interaction with Glutamate Receptors :
    • A study examined the effects of related compounds on AMPA receptors (a subtype of glutamate receptors). It was found that certain derivatives could act as negative allosteric modulators, significantly affecting receptor kinetics and cellular responses . This suggests that this compound may exhibit similar properties.
  • Cytotoxicity Assessments :
    • In vitro studies assessed the cytotoxic effects of halogenated amino acids on cancer cell lines. Results indicated that certain derivatives could induce significant cytotoxicity while maintaining viability in normal cells, highlighting their potential for targeted cancer therapies .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2-Amino-2-(2-chlorophenyl)acetic acidSimilar core structure without fluorineLacks fluorine substitution
2-Amino-2-(5-chloro-2-fluorophenyl)acetic acidDifferent position of chlorine and fluorineUnique substitution pattern affecting reactivity
(R)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acidEnantiomer with similar propertiesPotential differences in biological activity

The distinct combination of chlorine and fluorine substituents on the aromatic ring enhances the biological activity of this compound compared to other similar compounds.

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